[3-(Prop-2-yn-1-yloxy)phenyl]methanamine
Overview
Description
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine is a synthetic compound that belongs to the class of arylpropynylamines. It is commonly used as a building block in pharmaceutical research, specifically in the development of small molecule drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine typically involves the reaction of 3-hydroxybenzaldehyde with propargyl bromide in the presence of a base to form the intermediate 3-(prop-2-yn-1-yloxy)benzaldehyde. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored in pharmaceutical research for the development of small molecule drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride: A salt form of the compound with similar properties.
3-(Prop-2-yn-1-yloxy)benzaldehyde: An intermediate in the synthesis of the compound.
Arylpropynylamines: A class of compounds with similar structural features.
Uniqueness
This compound is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
(3-prop-2-ynoxyphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7H,6,8,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRRIIDDJBGOMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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